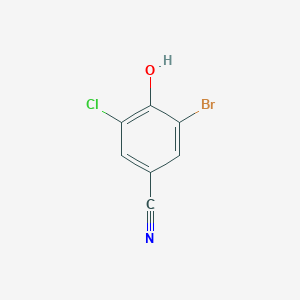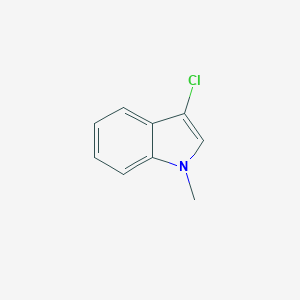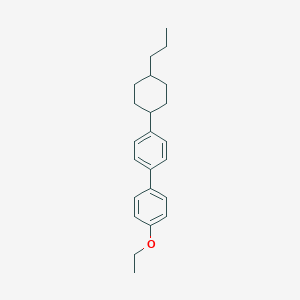
trans-4-Ethoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-4-Ethoxy-4-(4-propylcyclohexyl)-1,1'-biphenyl (TPCB) is a synthetic chemical compound with a wide range of applications in the scientific research community. The compound has been used in a number of studies and experiments, in both the laboratory and in the field, and has been found to have a number of important biochemical and physiological effects.
Aplicaciones Científicas De Investigación
High-Pressure Phase Studies
Research indicates that certain phenylcyclohexanes, which share structural similarities with the compound , exhibit interesting phase behavior under high pressure. These studies help understand the stability and transition of phases in liquid crystals, which is crucial for designing materials with specific optical properties (Bartelt & Schneider, 1989).
Synthesis of Cyclohexanol Derivatives
The efficient synthesis of cyclohexanol derivatives, such as cis-4-Propylcyclohexanol, from related compounds has been reported. These derivatives are key intermediates for synthesizing materials used in liquid crystal displays, showcasing the importance of this compound in the electronics industry (Wu et al., 2022).
Study of Nematic Compounds
Research into nematic compounds containing the trans-4-Propylcyclohexyl group has provided insights into their transition temperatures, viscosities, and birefringences. These properties are essential for the development of liquid crystalline materials with specific electro-optical characteristics (Takatsu, Takeuchi, & Satō, 1984).
Alcohol Elimination Studies
Studies on the mechanism of alcohol elimination from molecular ions of certain cyclohexane derivatives under chemical ionization conditions reveal insights into the stereochemistry and reaction pathways of organic compounds. This knowledge is crucial for understanding the reactivity and transformation of organic molecules in various chemical processes (Shvily et al., 1997).
Propiedades
IUPAC Name |
1-ethoxy-4-[4-(4-propylcyclohexyl)phenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O/c1-3-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(17-15-22)24-4-2/h10-19H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQVJOWNNABYIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Ethoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

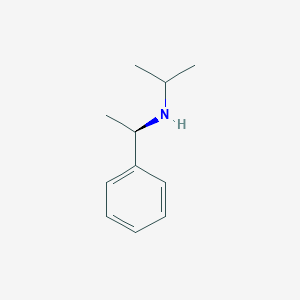
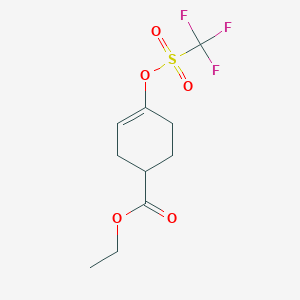
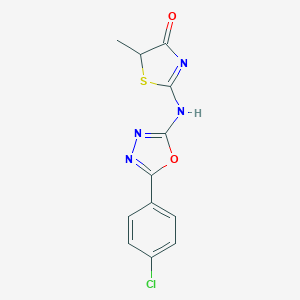
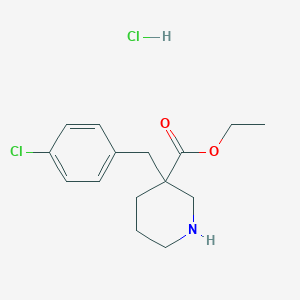
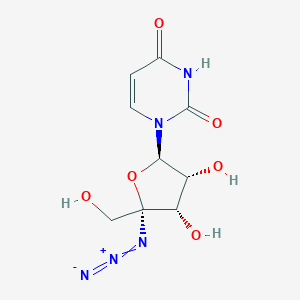
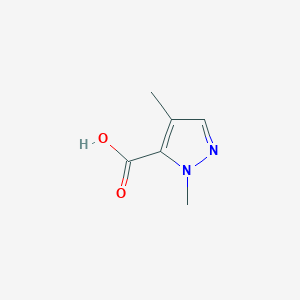
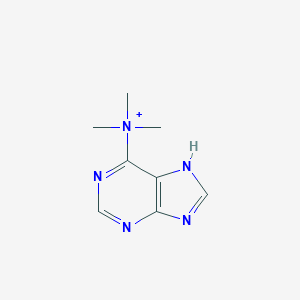

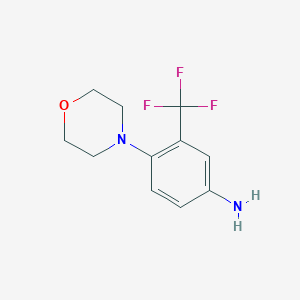

![3-Chloro-5-methoxy-benzo[D]isoxazole](/img/structure/B190068.png)
